molecular formula C32H44O8Rh2 B8070961 Bis[rhodium(alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionic acid)]

Bis[rhodium(alpha,alpha,alpha',alpha'-tetramethyl-1,3-benzenedipropionic acid)]

Cat. No.: B8070961
M. Wt: 762.5 g/mol
InChI Key: OBMUTUNJWNQIAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] can be synthesized through the reaction of rhodium with α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid. The reaction typically involves the use of solvents and specific reaction conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of rhodium, while substitution reactions can yield different rhodium complexes .

Scientific Research Applications

Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific sites on molecules, influencing their chemical behavior and reactivity. This interaction can lead to changes in the molecular structure and function, which are essential for its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] include:

  • Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)]
  • 1,1’-Bis(di-i-propylphosphino)ferrocene (1,5-cyclooctadiene)rhodium (I) Tetrafluoroborate
  • Acetylacetonatobis(cyclooctene)rhodium (I)
  • Dicarbonyl(pentamethylcyclopentadienyl)rhodium (I)

Uniqueness

What sets Bis[rhodium(α,α,α’,α’-tetramethyl-1,3-benzenedipropionic acid)] apart from similar compounds is its specific structure and the unique properties it imparts. This compound’s ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMUTUNJWNQIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O8Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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